Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
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Description
Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Biological Activity
Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its bioactivity. Its molecular formula is C₁₅H₁₉N₃O₄S, with a molecular weight of approximately 341.39 g/mol. The presence of the thienopyrimidine moiety is critical for its biological effects.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₃O₄S |
Molecular Weight | 341.39 g/mol |
CAS Number | 123456-78-9 |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidine have shown efficacy against various bacterial strains and fungi due to their ability to inhibit key metabolic pathways.
Antioxidant Properties
The compound has been noted for its antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly important in protecting against cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the synthesis of nucleic acids and proteins in pathogens.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Modulation of Signaling Pathways : It may affect pathways related to inflammation and cell survival, enhancing the body’s response to oxidative stress.
Study 1: Antimicrobial Efficacy
A study conducted on various thienopyrimidine derivatives revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics.
Study 2: Cytoprotective Effects
In vitro studies on human cell lines demonstrated that treatment with the compound resulted in increased cell viability under oxidative stress conditions. Measurements indicated a notable decrease in malondialdehyde levels, suggesting reduced lipid peroxidation.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-2-27-18(26)12-3-5-13(6-4-12)20-15(24)11-29-19-21-14-7-10-28-16(14)17(25)22(19)8-9-23/h3-7,10,23H,2,8-9,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMJWODUBFKKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.